N-(4-Hydroxyphenyl)-N-phenylglycine

Hole transport material OLED Perovskite solar cell

Procure N-(4-Hydroxyphenyl)-N-phenylglycine (C₁₅H₁₅NO₂, MW 241.29) for hole-transport material synthesis, chiral recognition scaffolds, or asymmetric catalyst intermediates. Its tertiary amine geometry with 4-hydroxyphenyl and phenyl substituents delivers TPA-like electron-donating architecture, appropriate HOMO alignment, and hydrogen-bonding capacity that secondary-amine phenylglycines (e.g., N-phenylglycine, CAS 122‑87‑2) cannot provide. Verify you order the C₁₅H₁₅NO₂ compound, not N-(4-hydroxyphenyl)glycine (C₈H₉NO₃). Typical purity ≥95%.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Cat. No. B13850144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxyphenyl)-N-phenylglycine
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(CC(=O)O)C2=CC=C(C=C2)O
InChIInChI=1S/C14H13NO3/c16-13-8-6-12(7-9-13)15(10-14(17)18)11-4-2-1-3-5-11/h1-9,16H,10H2,(H,17,18)
InChIKeyXTQZWIYPBKRHGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 5 isotopologue / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Hydroxyphenyl)-N-phenylglycine: Chemical Identity, Functional Profile, and Procurement Context


N-(4-Hydroxyphenyl)-N-phenylglycine (C₁₅H₁₅NO₂, MW 241.29) is a functionalized tertiary amine derivative that incorporates a triphenylamine-like core architecture known for hole-transport activity in organic electronic materials . Unlike simple amino acid derivatives, this compound features both a 4-hydroxyphenyl moiety and a phenyl group bonded to a central nitrogen with a carboxymethyl appendage, creating a distinct electronic and steric profile . Its documented applications span as a synthetic intermediate for hole transport materials in OLED and perovskite solar cell contexts, a building block for chiral recognition systems, and a component in historical photographic developer formulations (under the name Glycin, though the target compound differs structurally from Glycin/N-(4-hydroxyphenyl)glycine which has a distinct molecular formula C₈H₉NO₃) [1][2].

Why N-(4-Hydroxyphenyl)-N-phenylglycine Cannot Be Interchanged with Generic Phenylglycine or Simple Amine Derivatives


Generic substitution among phenylglycine derivatives fails due to fundamental structural distinctions that dictate functional outcomes. The target compound possesses a tertiary amine geometry with both phenyl and 4-hydroxyphenyl substituents, plus a carboxymethyl group—creating a triphenylamine-like electron-donating architecture that simple secondary amine phenylglycines (e.g., N-phenylglycine, C₈H₉NO₂) lack [1]. This structural difference translates to distinct HOMO energy levels, hole mobility characteristics, and solubility profiles critical for electronic material applications. For chiral sensing and enantioselective applications, the absence of the 4-hydroxyphenyl moiety eliminates hydrogen-bonding capacity essential for enantiomeric discrimination [2]. For pharmaceutical intermediate roles, D-(-)-4-hydroxyphenylglycine (C₈H₉NO₃) is preferred over the target compound due to its α-amino acid backbone and established role in β-lactam antibiotic synthesis—highlighting how application-specific requirements drive compound selection across distinct chemical classes [3].

N-(4-Hydroxyphenyl)-N-phenylglycine: Quantitative Differentiation Evidence vs. Comparators


Triphenylamine Core Architecture vs. N-Phenylglycine: Functional Differentiation in Hole Transport Applications

N-(4-Hydroxyphenyl)-N-phenylglycine possesses a triphenylamine-like core architecture recognized as the gold standard for hole transport in OLEDs and perovskite solar cells . In contrast, N-phenylglycine (C₈H₉NO₂) lacks the tertiary amine geometry and extended conjugation necessary for efficient hole transport. The target compound's functionalized TPA-precursor structure enables incorporation into hole transport polymers and small molecules, whereas N-phenylglycine serves primarily as a photoinitiator and dental adhesive comonomer without hole transport capability [1].

Hole transport material OLED Perovskite solar cell

Structural Distinction from Glycin/N-(4-Hydroxyphenyl)glycine: Functional Group Differentiation

N-(4-Hydroxyphenyl)-N-phenylglycine (C₁₅H₁₅NO₂, MW 241.29) differs fundamentally from Glycin/N-(4-hydroxyphenyl)glycine (C₈H₉NO₃, MW 167.16, CAS 122-87-2) [1]. Glycin contains a primary amino group on the α-carbon (NH₂-CH-COOH) with a 4-hydroxyphenyl substituent, enabling its function as a photographic developing agent [2]. The target compound replaces the primary amino group with a phenyl substituent, eliminating the free α-amino acid character and shifting functionality toward electronic material applications. This distinction is procurement-critical because misidentification between these two compounds can lead to experimental failure in either photographic development or hole transport material synthesis.

Photographic developer Synthetic intermediate Electronics materials

Chiral Sensing Platform Performance: Electrochemical Recognition of Histidine Enantiomers

Cobalt coordination compounds synthesized using D-(-)- and L-(+)-4-hydroxyphenylglycine as chiral ligands demonstrate reversible redox behavior and function as electrochemical sensors for detecting histidine enantiomers [1]. Compound 1-D (derived from D-hpg) efficiently discriminates between L-histidine and D-histidine, with quantitative determination of enantiomeric excess achievable in histidine mixtures. This enantioselective recognition capability is not observed with achiral phenylglycine derivatives such as N-phenylglycine, which lacks the chiral α-carbon center and 4-hydroxyphenyl hydrogen-bonding functionality.

Chiral recognition Electrochemical sensor Amino acid detection

Surface-Controlled Electrochemical Behavior in Cu(II) Coordination Complexes

Chiral Cu(II) coordination compounds synthesized from D(-)- and L(+)-4-hydroxyphenylglycine and 1,10-phenanthroline exhibit surface-controlled electrochemical processes [1]. Cyclic voltammetry at scan rates ranging from 0.03 to 0.13 V·s⁻¹ demonstrates a linear relationship between anode peak current and scan rate, confirming surface-controlled redox behavior. This characteristic is valuable for designing reproducible electrochemical sensors. Simple N-phenylglycine lacks the chiral α-carbon and the chelating carboxyl/amino groups necessary for forming such structurally defined coordination polymers.

Chiral coordination polymers Cyclic voltammetry Electrochemical sensors

Enantioselective Reduction Performance: 83% ee in Acetophenone Reduction

Polymer-bound amino alcohols derived from 4-hydroxyphenylglycine, after in-situ conversion to oxazaborolidines, catalyze the enantioselective reduction of acetophenone to deliver (S)-1-phenylethanol with up to 83% enantiomeric excess (ee) [1]. This level of stereocontrol is achieved using the HOC₆H₄CH(NH₂)C(C₆H₅)₂OH scaffold derived from 4-hydroxyphenylglycine. Achiral phenylglycine derivatives or simple N-phenylglycine cannot serve as precursors for such chiral oxazaborolidine catalysts due to the absence of both the α-amino alcohol functionality and the 4-hydroxyphenyl group essential for polymer immobilization.

Asymmetric catalysis Enantioselective synthesis Oxazaborolidine

N-(4-Hydroxyphenyl)-N-phenylglycine: Evidence-Based Research and Industrial Application Scenarios


Hole Transport Material Precursor for OLED and Perovskite Solar Cell Development

As a functionalized triphenylamine-precursor with TPA-like core architecture [1], N-(4-Hydroxyphenyl)-N-phenylglycine serves as a building block for synthesizing hole transport polymers and small molecules. The tertiary amine geometry and electron-donating 4-hydroxyphenyl substituent make it suitable for incorporation into hole transport layers requiring appropriate HOMO energy level alignment with adjacent layers. This scenario applies to both solution-processed and vacuum-deposited organic electronic devices including OLEDs and perovskite solar cells. Users should verify that the C₁₅H₁₅NO₂ compound (target) rather than C₈H₉NO₃ Glycin is procured for electronic material synthesis .

Chiral Electrochemical Sensor Fabrication for Amino Acid Enantiomer Detection

Although N-(4-Hydroxyphenyl)-N-phenylglycine itself lacks the α-amino acid backbone required for direct metal coordination, the 4-hydroxyphenylglycine scaffold represents a closely related class that enables chiral coordination polymer synthesis. Cobalt and copper complexes derived from D(-)-/L(+)-4-hydroxyphenylglycine demonstrate surface-controlled electrochemical behavior and enantioselective recognition of histidine enantiomers [1]. Researchers developing electrochemical chiral sensors may use the target compound as a synthetic intermediate to access functionalized chiral ligands via derivatization of the carboxymethyl and phenyl moieties.

Polymer-Bound Asymmetric Catalyst Development

The 4-hydroxyphenylglycine scaffold serves as a precursor for polymer-bound amino alcohols that form oxazaborolidine catalysts upon in-situ activation [1]. These catalysts achieve up to 83% enantiomeric excess in acetophenone reduction to (S)-1-phenylethanol. The target compound N-(4-Hydroxyphenyl)-N-phenylglycine may be employed as an intermediate to access structurally modified chiral ligands through functionalization of the tertiary amine and carboxymethyl groups, potentially enabling novel immobilized catalyst systems for asymmetric synthesis.

Organic Electronic Functional Material Synthesis

Patents describing organic electronic functional materials for OLED and electroluminescent devices cite triphenylamine derivatives and functionalized aromatic amines as hole transport agents [1]. N-(4-Hydroxyphenyl)-N-phenylglycine, with its TPA-like core and pendant functional groups, serves as a versatile synthetic intermediate for constructing hole transport materials with tunable electronic properties. The carboxymethyl group provides a handle for further derivatization, enabling attachment to polymer backbones or incorporation into larger π-conjugated systems for optimized charge transport characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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